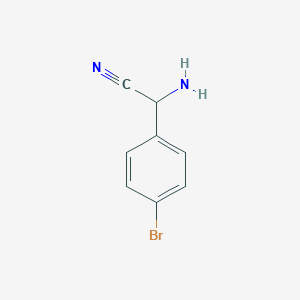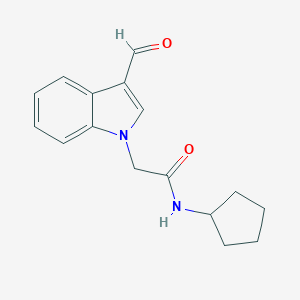
N-cyclopentyl-2-(3-formyl-1H-indol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyclopentyl-2-(3-formyl-1H-indol-1-yl)acetamide” is a chemical compound with the molecular formula C16H18N2O2 . Its molecular weight is 270.33 . The InChI code for this compound is 1S/C16H18N2O2/c19-11-12-9-18 (15-8-4-3-7-14 (12)15)10-16 (20)17-13-5-1-2-6-13/h3-4,7-9,11,13H,1-2,5-6,10H2, (H,17,20) .
Molecular Structure Analysis
The molecular structure of “N-cyclopentyl-2-(3-formyl-1H-indol-1-yl)acetamide” consists of a cyclopentyl group attached to an acetamide group, which is further connected to a 3-formyl-1H-indol-1-yl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-cyclopentyl-2-(3-formyl-1H-indol-1-yl)acetamide” include a density of 1.3±0.1 g/cm3, a boiling point of 540.2±33.0 °C at 760 mmHg, and a flash point of 280.5±25.4 °C . It has a molar refractivity of 77.3±0.5 cm3, and its polar surface area is 51 Å2 .Wissenschaftliche Forschungsanwendungen
Synthetic Pathways and Characterization
N-cyclopentyl-2-(3-formyl-1H-indol-1-yl)acetamide, as a specific compound, was not directly found in the presented research. However, related studies on indole and acetamide derivatives provide insights into synthetic methods, characterization, and potential applications that could be relevant.
Synthesis and Evaluation of Indole Acetamide Derivatives : Research on indole acetamide derivatives has shown their potential in various biological activities. For example, compounds synthesized from indole and acetamide structures have been evaluated for anti-inflammatory activities through molecular docking analysis, which targets cyclooxygenase domains. These studies also involve geometric optimization and interaction energy studies to understand the stability and reactivity of the compounds (Al-Ostoot et al., 2020).
Antiplasmodial Properties : Novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides have been synthesized and evaluated for their in vitro antiplasmodial properties against Plasmodium falciparum. This research highlights the potential use of indole acetamide derivatives in the development of antimalarial drugs (Mphahlele et al., 2017).
Antioxidant Properties : The synthesis of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives and their evaluation for antioxidant activity have been explored. These studies aim to develop new antioxidant agents by examining the effects of various substitutions on the phenyl ring, indicating the importance of structural modifications for enhanced biological activities (Gopi & Dhanaraju, 2020).
Synthetic Approaches to Indolo[6,7-a]pyrrolo[3,4-c]carbazoles : Indolo[6,7-a]pyrrolo[3,4-c]carbazoles, a new class of cyclin D1/CDK4 inhibitors, have been synthesized from aryl indolylmaleimides. This research underscores the importance of specific synthetic routes to create compounds with potential as anticancer agents, demonstrating the versatility of indole-based structures in medicinal chemistry (Faul et al., 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-(3-formylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-11-12-9-18(15-8-4-3-7-14(12)15)10-16(20)17-13-5-1-2-6-13/h3-4,7-9,11,13H,1-2,5-6,10H2,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEHNBPNHNGVQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354829 |
Source


|
| Record name | N-Cyclopentyl-2-(3-formyl-1H-indol-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(3-formyl-1H-indol-1-yl)acetamide | |
CAS RN |
431981-28-1 |
Source


|
| Record name | N-Cyclopentyl-2-(3-formyl-1H-indol-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Methoxybenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184663.png)
![5-benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B184664.png)
![6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184665.png)
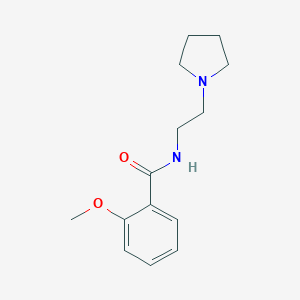

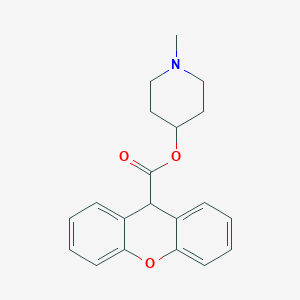
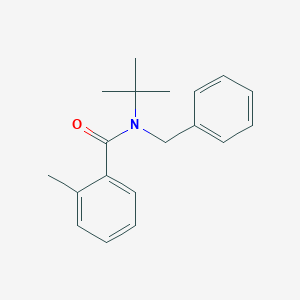
![4-[(Diethylamino)methyl]benzoic acid](/img/structure/B184680.png)
![1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo-](/img/structure/B184681.png)
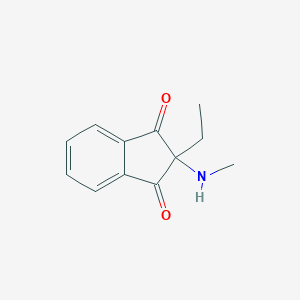
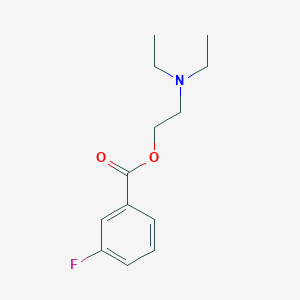
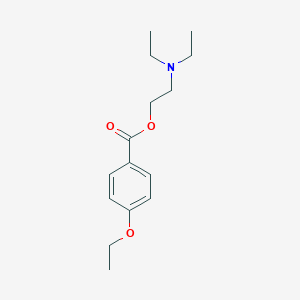
![1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)-](/img/structure/B184687.png)
